molecular formula C6H13NO3S B2632185 3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1543266-71-2

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B2632185
CAS RN: 1543266-71-2
M. Wt: 179.23
InChI Key: FFSFTMZVJVJJPM-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione, also known as thiomorpholine-3-carboxylic acid (TMC), is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. TMC is a thioamide derivative of morpholine and has a unique chemical structure that makes it a valuable tool for research purposes.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of related compounds, such as 3,3-dimethylmorpholine-2,5-diones, has been achieved through direct amide cyclization of linear precursors, which are prepared by coupling 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids. Thionation of these compounds with Lawesson's reagent yields 5-thioxomorpholin-2-ones and morpholine-2,5-dithiones. X-ray crystallography has been used to establish the structures of these compounds (Mawad et al., 2010).

Cycloaddition Reactions

  • A base-mediated [3 + 3] cycloaddition reaction of in-situ formed aza-oxyallyl cations and 1,4-dithiane-2,5-diols has been achieved under mild conditions. This strategy provides an efficient way to prepare desired thiomorpholin-3-one derivatives in moderate-to-high yields. The resulting products can be converted into other heterocyclic compounds, including 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones (Xie et al., 2020).

Stereochemistry and Dynamic Behavior

  • N-aryl-substituted thiomorpholine-3,5-diones have been synthesized, with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has been studied, revealing stable diastereomers and proposing mechanisms for diastereomers interconversion based on quantum chemical calculations (Szawkało et al., 2015).

Deconstructive Esterification and Scaffold Hopping

  • A study on the serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids has been conducted. This domino process involves esterification, base-assisted ring-opening, and concomitant 1,2-migration of the α-amino alkenyl group. This approach is significant in medicinal chemistry for skeletal remodeling of heterocycles (Farah et al., 2023).

Antimicrobial Activity

  • Research has been conducted on the synthesis of thiomorpholine derivatives for potential antimicrobial activity. These derivatives have been synthesized via nucleophilic substitution reactions and tested for their antimicrobial properties. The structural characterization of these compounds was performed using various analytical methods (Kardile & Kalyane, 2010).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-3-1-6-5-11(9,10)4-2-7-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSFTMZVJVJJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione

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